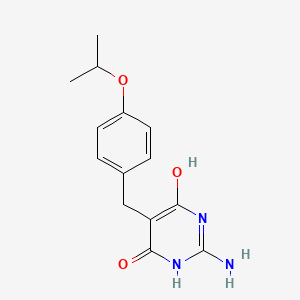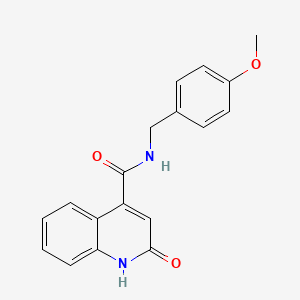
ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate, also known as ethyl DCM, is an organic compound that belongs to the family of glycine derivatives. It is widely used in the field of chemical research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM involves the inhibition of acetylcholinesterase, which leads to an accumulation of acetylcholine in the nervous system. This results in an increase in the activity of cholinergic neurons, which are involved in learning, memory, and muscle contraction.
Biochemical and Physiological Effects:
Ethyl DCM has been shown to have a number of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM in lab experiments is its potency as an acetylcholinesterase inhibitor. This makes it useful in studying the effects of acetylcholine on the nervous system. However, one limitation of using ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are a number of future directions for the study of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM. One area of research is the development of new drugs based on the structure of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM. Another area of research is the study of the effects of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, more research is needed to fully understand the potential toxic effects of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM and to develop appropriate safety guidelines for its use in lab experiments.
In conclusion, ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM is a unique compound that has a number of applications in scientific research. Its ability to inhibit acetylcholinesterase makes it useful in the study of neurological disorders, and its anti-inflammatory and antioxidant properties may be beneficial in the treatment of these diseases. While there are limitations to its use in lab experiments, there are also many future directions for research on this compound.
Méthodes De Synthèse
The synthesis of ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM involves the reaction of N-methyl N-(3,4-dichlorobenzyl)-N-methylglycinateglycine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting compound is then esterified with ethanol to obtain ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM. This method is efficient and yields high purity ethyl N-(3,4-dichlorobenzyl)-N-methylglycinate DCM.
Applications De Recherche Scientifique
Ethyl DCM is widely used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the nervous system. This property makes it useful in the study of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-3-17-12(16)8-15(2)7-9-4-5-10(13)11(14)6-9/h4-6H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTFXRQNURUHJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(C)CC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(3,4-dichlorophenyl)methyl-methylamino]acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)




![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)
![N-[4-(dimethylamino)-1-naphthyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5778164.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
